4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride typically involves the reaction of 4-(2-Morpholinoethoxy)benzene-1,2-diamine with hydrochloric acid to form the trihydrochloride salt . The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using bulk manufacturing processes. These processes are designed to ensure high purity and yield of the final product . The production methods are optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride include:
- 4-(2-Morpholinoethoxy)benzene-1,2-diamine
- 4-(2-Morpholinoethoxy)benzene-1,2-diamine dihydrochloride
Uniqueness
The trihydrochloride form of 4-(2-Morpholinoethoxy)benzene-1,2-diamine is unique due to its specific chemical structure and properties. This form is more soluble in water and has distinct biochemical interactions compared to its non-hydrochloride counterparts.
Properties
IUPAC Name |
4-(2-morpholin-4-ylethoxy)benzene-1,2-diamine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2.3ClH/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15;;;/h1-2,9H,3-8,13-14H2;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNRKWUEWZRFDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=C(C=C2)N)N.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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